

SR-31747: A Technical Guide for Cancer

Research Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	SR-31747	
Cat. No.:	B1682618	Get Quote

An In-depth Examination of a Novel Sigma Ligand with Antiproliferative and Immunomodulatory Properties

Introduction

SR-31747, a novel psychoactive compound, has emerged as a significant subject of interest within the oncology research community. Initially investigated for its neurological effects, subsequent studies have revealed its potent antiproliferative and immunomodulatory activities, suggesting a potential role in cancer therapy. This technical guide provides a comprehensive overview of **SR-31747** for researchers, scientists, and drug development professionals, consolidating key preclinical data, outlining its mechanism of action, and detailing relevant experimental protocols.

SR-31747 is a ligand that demonstrates high affinity for sigma-1 (σ 1) and sigma-2 (σ 2) receptors, which are overexpressed in various tumor cell lines.[1] Its anticancer effects are attributed to its ability to induce apoptosis and inhibit cell proliferation by targeting key cellular pathways. Notably, **SR-31747** has been shown to inhibit the enzyme Δ 8- Δ 7 sterol isomerase, a critical component of the cholesterol biosynthesis pathway, thereby disrupting cellular processes vital for tumor growth.[2][3][4] Preclinical studies in breast and prostate cancer models have demonstrated significant antitumor activity, both in vitro and in vivo.[5] Furthermore, the compound has advanced to phase IIb clinical trials for the treatment of prostate cancer, underscoring its therapeutic potential.[5]

Check Availability & Pricing

Quantitative Data on Antiproliferative Activity

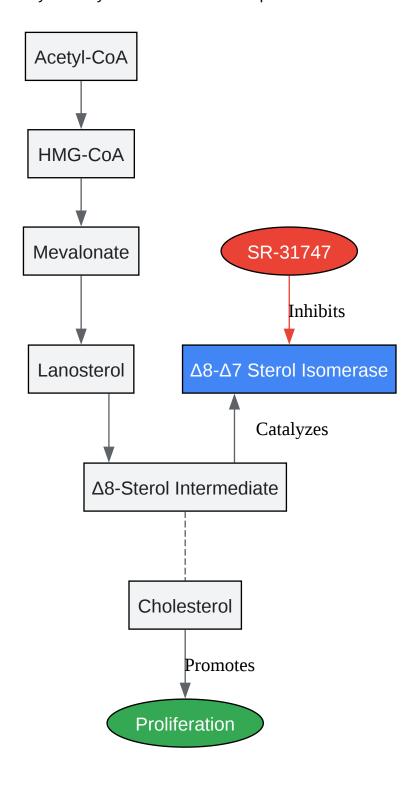
The antiproliferative effects of **SR-31747** have been quantified across various cancer cell lines, primarily focusing on prostate and breast cancer. The following tables summarize the available data on its in vitro cytotoxicity and in vivo efficacy.

Table 1: In Vitro Antiproliferative Activity of SR-31747A (IC50 Values)

Cell Line	Cancer Type	IC50 (M)	Reference
LNCaP	Prostate Cancer	1 x 10 ⁻⁸	[5]
DU-145	Prostate Cancer	1 x 10 ⁻⁸	[5]
MCF-7	Breast Cancer	Nanomolar range	[5]
MDA-MB-231	Breast Cancer	Nanomolar range	[5]
BT-20	Breast Cancer	Nanomolar range	[5]

Table 2: In Vivo Antitumor Efficacy of SR-31747A

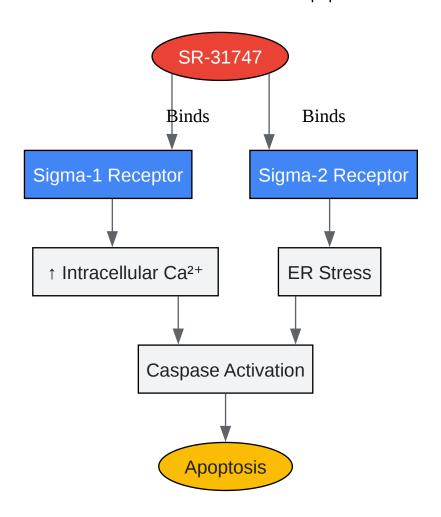
Cancer Model	Treatment Regimen	Tumor Growth Inhibition	Reference
Mammary Carcinoma (Nude Mice)	25 mg/kg i.p. daily	> 40%	[5]
Prostatic Carcinoma (Nude Mice)	25 mg/kg i.p. daily	> 40%	[5]


Mechanism of Action and Signaling Pathways

SR-31747 exerts its anticancer effects through a multi-faceted mechanism of action, primarily involving the inhibition of the cholesterol biosynthesis pathway and the modulation of sigma receptor signaling, ultimately leading to apoptosis.

Inhibition of Cholesterol Biosynthesis

SR-31747 targets and inhibits the enzyme $\Delta 8-\Delta 7$ sterol isomerase, which plays a crucial role in the conversion of lanosterol to cholesterol.[2][3][4] This disruption of the cholesterol biosynthesis pathway leads to the accumulation of aberrant sterols and a depletion of cholesterol, which is essential for cell membrane integrity, signaling, and proliferation. The inhibition of this pathway is a key contributor to the antiproliferative effects of **SR-31747**.



Click to download full resolution via product page

Inhibition of the Cholesterol Biosynthesis Pathway by SR-31747.

Sigma Receptor Signaling and Apoptosis Induction

SR-31747 binds to both sigma-1 and sigma-2 receptors, which are often overexpressed in cancer cells.[1] The interaction with these receptors triggers downstream signaling cascades that culminate in programmed cell death (apoptosis). While the complete signaling network is still under investigation, it is understood that **SR-31747** binding can lead to the modulation of intracellular calcium levels, endoplasmic reticulum (ER) stress, and the activation of caspase pathways, all of which are critical events in the induction of apoptosis.

Click to download full resolution via product page

SR-31747-Mediated Sigma Receptor Signaling Leading to Apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of **SR-31747**'s anticancer properties.

In Vitro Cell Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.

Materials:

- Cancer cell lines (e.g., LNCaP, DU-145, MCF-7, MDA-MB-231)
- · Complete cell culture medium
- SR-31747 stock solution (dissolved in a suitable solvent, e.g., DMSO)
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- 96-well microtiter plates
- Microplate reader

Procedure:

- Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
- Drug Treatment: Prepare serial dilutions of SR-31747 in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 μL of the various concentrations of SR-31747. Include a vehicle control (medium with the same concentration of solvent used to dissolve SR-31747).
- Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

- MTT Addition: After the treatment period, add 10 μL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
- Solubilization: After the 4-hour incubation with MTT, add 100 μ L of the solubilization solution to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration of SR-31747 compared to the vehicle control. The IC50 value (the concentration of the drug that inhibits cell growth by 50%) can then be determined by plotting the percentage of viability against the drug concentration.

Click to download full resolution via product page

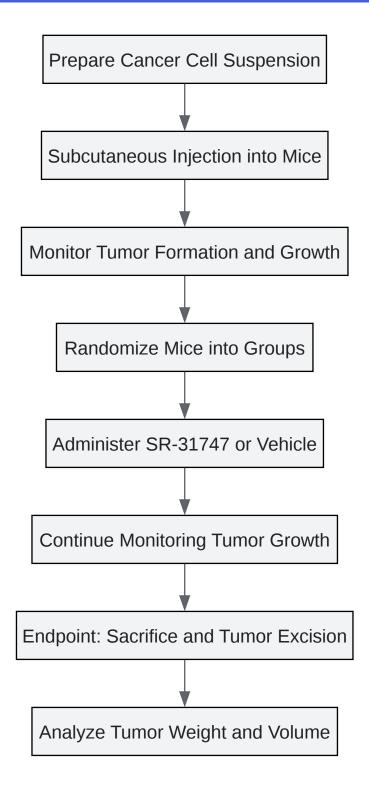
Workflow for the In Vitro MTT Cell Proliferation Assay.

In Vivo Tumor Xenograft Study

This protocol describes the establishment of tumor xenografts in immunodeficient mice to evaluate the in vivo antitumor efficacy of **SR-31747**.

Materials:

- Cancer cell lines (e.g., LNCaP for prostate cancer, MCF-7 for breast cancer)
- Immunodeficient mice (e.g., nude or SCID mice), typically 6-8 weeks old
- Matrigel (optional, to enhance tumor take rate)



- SR-31747 solution for injection (e.g., dissolved in a sterile vehicle)
- Sterile syringes and needles
- Calipers for tumor measurement

Procedure:

- Cell Preparation: Culture the cancer cells to a sufficient number. On the day of injection, harvest the cells and resuspend them in a sterile, serum-free medium or PBS at a concentration of approximately 1-5 x 10⁷ cells/mL. If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice.
- Tumor Cell Implantation: Subcutaneously inject 100-200 μL of the cell suspension into the flank of each mouse.
- Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors become palpable, measure their dimensions (length and width) with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Width² x Length) / 2.
- Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer **SR-31747** to the treatment group via the desired route (e.g., intraperitoneal injection) at the specified dose and schedule (e.g., 25 mg/kg daily). The control group should receive the vehicle alone.
- Data Collection and Analysis: Continue to monitor tumor growth and the general health of the
 mice throughout the study. At the end of the study, sacrifice the mice, and excise and weigh
 the tumors. Calculate the percentage of tumor growth inhibition in the treated group
 compared to the control group.

Click to download full resolution via product page

Workflow for the In Vivo Tumor Xenograft Study.

Conclusion

SR-31747 represents a promising therapeutic candidate for cancer treatment, with a unique mechanism of action that combines the inhibition of a key metabolic pathway with the induction of apoptosis through sigma receptor modulation. The preclinical data in prostate and breast cancer models are encouraging, and the ongoing clinical evaluation will provide further insights into its therapeutic potential. This technical guide provides a foundational understanding of SR-31747 for the cancer research community, aiming to facilitate further investigation and development of this novel agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. cn.tsktbiotech.com [cn.tsktbiotech.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. druglibrary.net [druglibrary.net]
- 4. Antiproliferative effects of SR31747A in animal cell lines are mediated by inhibition of cholesterol biosynthesis at the sterol isomerase step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [SR-31747: A Technical Guide for Cancer Research Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682618#sr-31747-for-cancer-research-introduction]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com